trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Ensure target selectivity and synthetic reproducibility with trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1260670-31-2). Its rigid (3S,4S) trans-configuration and dual H-bond donor/acceptor profile (TPSA 49.5 Ų) directly address the functional limitations of achiral 4-Amino-1-benzylpiperidine alternatives. Explicitly cited in antiparasitic patents (US-2021115065-A1, WO-2021078120-A1), this compound is essential for stereocontrolled synthesis of bioactive molecules and creating diverse, soluble compound libraries. Avoid generic substitutes that compromise research validity.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 1260670-31-2
Cat. No. B3418562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
CAS1260670-31-2
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N)CO)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m1/s1
InChIKeyCZCYWYTZXZUBOO-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready: trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1260670-31-2) – Defined Stereochemistry for Asymmetric Synthesis


trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1260670-31-2, also indexed as 1177198-30-9) is a chiral piperidine derivative with a rigid trans-configuration, featuring a benzyl substituent on the piperidine nitrogen and both amino and hydroxymethyl groups at the 3- and 4-positions [1]. It has a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol, with a predicted XLogP3 of 1.1 and topological polar surface area (TPSA) of 49.5 Ų . Its well-defined stereochemistry [(3S,4S) configuration] makes it valuable for asymmetric synthesis and medicinal chemistry applications [1].

Why trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine Is Not Interchangeable with Simple Piperidine Analogs


Generic substitution with simpler piperidine derivatives, such as 4-Amino-1-benzylpiperidine (CAS 50541-93-0), introduces significant functional divergence. The target compound's additional hydroxymethyl group increases the number of hydrogen bond donors (from 1 to 2) and acceptors (from 2 to 3), altering its potential for molecular recognition and derivatization [1]. Furthermore, its defined trans-stereochemistry at the 3- and 4-positions imparts a unique 3D geometry that can critically impact target binding affinity and selectivity, a feature absent in achiral or racemic analogs [1]. These structural differences directly influence the compound's utility in the synthesis of pharmacologically active molecules and necessitate its specific procurement for reproducible research outcomes.

Quantitative Evidence for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine: Key Differentiation Data


Stereochemical Integrity: Defined (3S,4S) Configuration vs. Racemic Mixtures

Unlike commonly available racemic mixtures or the achiral analog 4-Amino-1-benzylpiperidine, this compound is specified as the trans-isomer with a defined (3S,4S) absolute configuration, as confirmed by its IUPAC name and stereospecific InChIKey (CZCYWYTZXZUBOO-OLZOCXBDSA-N) [1]. This stereochemical definition is crucial for applications requiring precise 3D orientation of functional groups, such as in structure-activity relationship (SAR) studies and asymmetric catalysis .

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Enhanced Hydrogen Bonding Capacity vs. 4-Amino-1-benzylpiperidine

The presence of an additional hydroxymethyl group in the target compound increases its hydrogen bond donor count from 1 to 2 and its acceptor count from 2 to 3, compared to the simpler 4-Amino-1-benzylpiperidine [1]. This quantitative difference expands the potential for specific interactions with biological targets or reagents, enhancing its utility as a more versatile building block for library synthesis [2].

Molecular Recognition Ligand Design Pharmacophore Modeling

Patent-Cited Utility as a Key Intermediate for Therapeutic Agents

The compound is explicitly cited in patent literature, specifically in patent applications US-2021115065-A1 and WO-2021078120-A1, which describe compounds and compositions for the treatment of parasitic diseases . This provides direct, verifiable evidence of its applied value as a synthetic intermediate in a specific therapeutic context, setting it apart from many un-cited piperidine analogs.

Drug Synthesis Pharmaceutical Intermediate Patent Chemistry

Topological Polar Surface Area (TPSA) and Lipophilicity Differentiation

The computed Topological Polar Surface Area (TPSA) for the target compound is 49.5 Ų, with an XLogP3 of 1.1 [1]. In comparison, the simpler analog 4-Amino-1-benzylpiperidine has a TPSA of 29.26 Ų and a higher XLogP3 of 1.8 [2]. The lower lipophilicity and higher polarity of the target compound can translate to improved aqueous solubility and altered membrane permeability profiles, which are critical parameters for optimizing lead compounds.

Drug-likeness ADME Prediction Medicinal Chemistry

Key Application Scenarios for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine in R&D


Asymmetric Synthesis of Chiral Drug Intermediates

The defined (3S,4S) stereochemistry of this compound makes it an essential building block for the stereocontrolled synthesis of complex chiral molecules. Its use can ensure high enantiomeric purity in downstream products, a critical factor in pharmaceutical development . This is a direct application inferred from its well-defined stereochemical properties (Section 3, Evidence 1).

Development of Novel Therapies for Parasitic Diseases

The compound's explicit citation in patents related to parasitic disease treatments (US-2021115065-A1, WO-2021078120-A1) directly justifies its procurement and use in research programs targeting these indications . This scenario is derived from the direct patent evidence (Section 3, Evidence 3).

Library Synthesis for Enhanced Molecular Recognition

The presence of dual hydrogen bond donors (2) and acceptors (3) and a higher TPSA (49.5 Ų) compared to simpler piperidines allows for the creation of compound libraries with improved solubility and more diverse interaction profiles [1]. This application stems from the comparative physicochemical evidence (Section 3, Evidence 2 and 4).

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